Dehydrobaimuxinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Procaine is a local anesthetic drug belonging to the amino ester group. It was first synthesized in 1905 by the chemist Alfred Einhorn, who named it Novocaine. Procaine is primarily used in dental procedures to numb the area around a tooth and to reduce the pain of intramuscular injections of penicillin . It acts mainly as a sodium channel blocker, which prevents the initiation and conduction of nerve impulses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procaine is synthesized through the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, procaine is produced by reacting 4-aminobenzoic acid with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the resulting ester is purified through recrystallization. The final product is obtained as a white crystalline powder, which is then formulated into various dosage forms for medical use .

Chemical Reactions Analysis

Types of Reactions: Procaine undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: Procaine is hydrolyzed by plasma esterases into para-aminobenzoic acid and diethylaminoethanol.

Oxidation: Procaine can undergo anodic oxidation, which has been studied using electrochemical methods.

Major Products Formed:

Hydrolysis: Para-aminobenzoic acid and diethylaminoethanol.

Oxidation: Oxidized products of procaine and para-aminobenzoic acid.

Scientific Research Applications

Mechanism of Action

Procaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . The molecular targets of procaine are the sodium channels, and its action results in the blockade of nerve impulse transmission .

Comparison with Similar Compounds

Procaine is similar to other local anesthetics such as benzocaine, tetracaine, and lidocaine. it has some unique properties:

Tetracaine: Tetracaine is more potent and longer-lasting than procaine, making it suitable for spinal and epidural anesthesia.

Lidocaine: Lidocaine is an amide anesthetic with a faster onset and longer duration of action compared to procaine.

Procaine’s uniqueness lies in its historical significance as one of the first synthetic local anesthetics and its continued use in specific medical applications despite the availability of more potent alternatives.

Properties

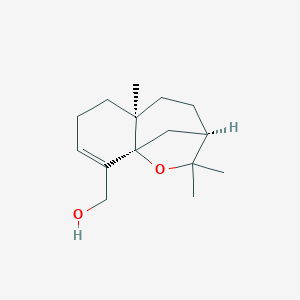

| 105013-74-9 | |

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |

InChI |

InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |

InChI Key |

JDBYBUVTDVWOAW-UGFHNGPFSA-N |

Isomeric SMILES |

C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |

SMILES |

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |

Canonical SMILES |

CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |

synonyms |

Dehydrobaimuxinol |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)